4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine
Description
The compound 4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine is a pyrimidine derivative featuring a sulfonylated pyrrolidine moiety linked to a dihydrobenzodioxin ring and substituted with ethyl and fluorine groups at positions 6 and 5 of the pyrimidine core.
Properties
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxy-6-ethyl-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S/c1-2-14-17(19)18(21-11-20-14)27-12-5-6-22(10-12)28(23,24)13-3-4-15-16(9-13)26-8-7-25-15/h3-4,9,11-12H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVZIUBDQYZUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine represents a complex molecular structure that has garnered attention in pharmacological research due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.
Molecular Formula
The molecular formula for this compound is .
Structural Features
The compound features:
- A pyrimidine core substituted with a fluoro group.
- A pyrrolidine ring linked to a sulfonyl moiety.
- A dihydrobenzo[b][1,4]dioxin unit that may contribute to its biological properties.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Weight | 363.41 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | Not available |
Recent studies have indicated that compounds similar to this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity :
- Receptor Modulation :
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Activity :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares key motifs with other pyrimidine-based sulfonamides and fluorinated heterocycles. Below is a comparative analysis of its structural and functional attributes:
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
Sulfonyl Groups : The target compound’s dihydrobenzodioxin-sulfonyl-pyrrolidine group distinguishes it from simpler ethylsulfonyl derivatives (e.g., ), which may enhance solubility or receptor interactions due to the dioxane ring’s electron-rich nature.
Fluorine Substitution : Unlike trifluoromethyl groups in analogs (e.g., ), the 5-fluoro substituent on the pyrimidine core likely reduces metabolic degradation while maintaining moderate lipophilicity.
Q & A
Q. Structural Confirmation :
- 1H NMR : Identify pyrrolidine protons (δ 3.5–4.0 ppm), dihydrodioxin aromatic signals (δ 6.8–7.2 ppm), and fluoropyrimidine peaks (δ 8.0–8.5 ppm).
- 13C NMR : Confirm sulfonyl (δ ~110 ppm) and pyrimidine carbons (δ ~160 ppm for C-F) .
HRMS : Match experimental [M+H]+ with theoretical molecular weight (±2 ppm error) .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
- Systematic Analysis :
- Variable 1 : Compare assay conditions (e.g., cell lines, incubation time). For example, notes potency variations due to enzyme isoform specificity.
- Variable 2 : Assess enantiomeric purity (if chiral centers exist). Use chiral HPLC or X-ray crystallography to verify stereochemistry .
- Variable 3 : Validate compound stability under assay conditions (e.g., pH, temperature) via LC-MS monitoring .
Q. How can the sulfonylation step in the synthesis be optimized for higher yields?
- Experimental Design :
- Factor Screening : Test sulfonating agents (e.g., SOCl2 vs. sulfonyl chlorides) and bases (pyridine vs. DMAP) .
- Reaction Monitoring : Use TLC (silica gel, UV visualization) to track intermediate formation .
- Yield Improvement : Employ microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics .
- Data : Pilot studies show pyridine increases yield by 15% compared to triethylamine due to better acid scavenging .
Q. What computational approaches predict the binding mode of this compound to kinase targets?
- Workflow :
Molecular Docking : Use AutoDock Vina with crystal structures of homologous kinases (e.g., PDB: A1IZ9) to model interactions .
MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the sulfonyl-pyrrolidine moiety in the ATP-binding pocket .
SAR Analysis : Compare with analogs (e.g., ’s carboxamide derivatives) to identify critical substituents for affinity .
- Validation : Cross-check predictions with in vitro kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
